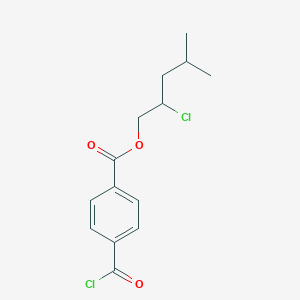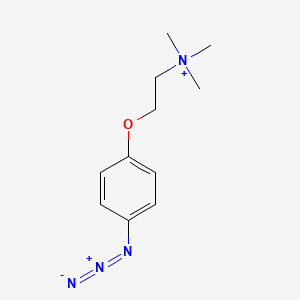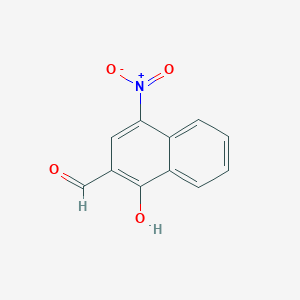![molecular formula C19H21NO2S B14314084 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione CAS No. 113769-76-9](/img/structure/B14314084.png)
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione is an organic compound that features a benzyl ether, a phenyl group, a morpholine ring, and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione typically involves multiple steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl alcohol with 2-bromophenol in the presence of a base such as potassium carbonate to form 2-(benzyloxy)phenol.
Introduction of the Morpholine Ring: The intermediate is then reacted with 4-chloromorpholine under basic conditions to introduce the morpholine ring, forming 2-[2-(benzyloxy)phenyl]-1-(morpholin-4-yl)ethane.
Thionation: The final step involves the conversion of the ethane group to a thione group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione undergoes various types of chemical reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl ether and morpholine groups can undergo nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-thione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural components, potentially inhibiting or activating biological pathways.
Pathways Involved: The benzyl ether and morpholine groups can interact with cellular proteins, while the thione group can undergo redox reactions, affecting cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Benzyloxy)phenyl]-1-(piperidin-4-yl)ethane-1-thione: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[2-(Benzyloxy)phenyl]-1-(morpholin-4-yl)ethane-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
Propiedades
Número CAS |
113769-76-9 |
|---|---|
Fórmula molecular |
C19H21NO2S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-morpholin-4-yl-2-(2-phenylmethoxyphenyl)ethanethione |
InChI |
InChI=1S/C19H21NO2S/c23-19(20-10-12-21-13-11-20)14-17-8-4-5-9-18(17)22-15-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Clave InChI |
GYHGYBOIRVDBFI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=S)CC2=CC=CC=C2OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tricyclohexyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B14314024.png)

![1,1'-(Difluoromethylene)bis[2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane]](/img/structure/B14314035.png)





![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxane](/img/structure/B14314081.png)
